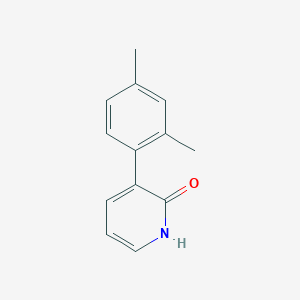

3-(2,4-Dimethylphenyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-5-6-11(10(2)8-9)12-4-3-7-14-13(12)15/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSCCJHHJLKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CNC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682584 | |

| Record name | 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261940-58-2 | |

| Record name | 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridin 2 1h One Derivatives

General Synthetic Strategies for 2-Pyridone Scaffolds

The construction of the 2-pyridone ring is a cornerstone of synthetic efforts in this field. A range of strategies has been devised, from classical condensation reactions to modern catalytic processes, to efficiently build this heterocyclic system. These methods often allow for the introduction of various functional groups, which is crucial for developing new therapeutic agents and other functional molecules.

Multi-component Reactions and Domino Processes

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and has been adapted for the synthesis of highly substituted pyridin-2(1H)-ones. acs.orgacs.orgnih.govijpcbs.com This method typically involves the reaction of an active methylene (B1212753) compound with a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride or phosphorus tribromide), leading to the formation of a key intermediate that undergoes cyclization to the pyridone ring. acs.orgresearchgate.net

One such approach involves the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. This one-pot synthesis proceeds through a proposed mechanism of sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization. nih.gov Another strategy utilizes 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans as substrates, which upon treatment with the Vilsmeier reagent, undergo a similar cascade of ring-opening, haloformylation, and cyclization to yield highly substituted pyridin-2(1H)-ones. acs.orgijpcbs.com The reaction conditions are generally mild, and the starting materials are often easily accessible. acs.orgnih.gov

Table 1: Examples of Vilsmeier-Haack Reaction for Pyridin-2(1H)-one Synthesis

| Starting Material | Reagents | Product Type | Reference |

| 1-Acetyl,1-carbamoyl cyclopropanes | POCl3/DMF or PBr3/DMF | Highly substituted pyridin-2(1H)-ones | nih.gov |

| 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans | POCl3/DMF or PBr3/DMF | Highly substituted pyridin-2(1H)-ones | acs.orgijpcbs.com |

The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, is a fundamental C-C bond-forming reaction that has been extensively used in the synthesis of pyridin-2(1H)-ones. wikipedia.orgjst.go.jpnih.gov This reaction is often the initial step in a tandem sequence, where the product of the condensation undergoes further transformations, such as cyclization, to form the pyridone ring. rsc.org

For instance, an efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones has been developed. This method involves the reaction of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile (B47326), and cyclic secondary amines, proceeding via a tandem Knoevenagel condensation, ring-opening of the cyclopropane (B1198618), and intramolecular cyclization. rsc.org Another example is the Hantzsch pyridine (B92270) synthesis, which can be considered a type of Knoevenagel condensation followed by further reactions to yield a dihydropyridine (B1217469), which is then oxidized to the pyridine derivative. wikipedia.org

A notable example is the one-pot synthesis of highly substituted pyridin-2(1H)-ones from the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, as mentioned earlier. nih.gov Similarly, the reaction of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans with a Vilsmeier reagent also constitutes a one-pot process. acs.orgijpcbs.com The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which can be used in cross-coupling reactions, has been achieved through a cascade of reactions starting from 2-aminomethylpyridine. nih.gov

Phosphine-mediated reactions have emerged as a versatile tool in organic synthesis. In the context of pyridin-2(1H)-one synthesis, phosphine(III) compounds can trigger domino sequences to construct the heterocyclic scaffold. These reactions often proceed through the formation of a phosphonium (B103445) ylide intermediate, which then participates in subsequent bond-forming events. While specific examples leading directly to 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one are not detailed in the provided search results, the general principle has been applied to the synthesis of related heterocyclic structures.

The Ugi reaction is a four-component reaction that provides rapid access to a wide range of α-acylamino amides. This powerful MCR has been utilized in combination with post-cyclization strategies to generate diverse heterocyclic scaffolds, including pyridin-2(1H)-ones. The general approach involves an Ugi reaction to assemble a linear precursor, which is then subjected to conditions that promote cyclization to the desired pyridone.

For example, a gold-catalyzed post-Ugi cascade transformation has been described for the synthesis of 2-pyridones. orgsyn.org The process involves a furan-alkyne cyclization followed by furan (B31954) ring-opening and cleavage of the isocyanide-derived fragment. This strategy highlights the power of combining MCRs with subsequent cascade reactions to build molecular complexity efficiently.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for constructing functionalized heterocyclic compounds like pyridin-2(1H)-ones.

Cross-Coupling and C-H Activation Methodologies

Transition-metal-catalyzed cross-coupling reactions represent a powerful strategy for forming the C-C bond between the pyridinone core and the 2,4-dimethylphenyl substituent. The Suzuki-Miyaura coupling, for instance, is a widely used method for creating aryl-aryl bonds. youtube.comrsc.org In a typical approach, a halogenated pyridin-2(1H)-one, such as 3-bromopyridin-2(1H)-one, can be coupled with (2,4-dimethylphenyl)boronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.gov The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 3-arylpyridin-2(1H)-one product and regenerate the catalyst. youtube.com Various palladium catalysts and ligands, such as those based on phosphines, can be employed to optimize the reaction's efficiency and substrate scope. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 3-Bromopyridin-2(1H)-one | (2,4-Dimethylphenyl)boronic acid | PdCl₂(PPh₃)₂ | This compound |

C-H activation is an increasingly important strategy that offers a more atom- and step-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of substrates. sioc-journal.cnrsc.org In this approach, a transition metal catalyst, such as palladium, rhodium, or iridium, can directly functionalize a C-H bond of the pyridinone ring with an aryl partner. beilstein-journals.orgacs.orgthieme-connect.de For the synthesis of this compound, a plausible route would involve the direct C-H arylation of a pyridin-2(1H)-one precursor at the C3 position with a 2,4-dimethylphenyl source, such as 2,4-dimethyliodobenzene. sioc-journal.cn These reactions often require a directing group to achieve high regioselectivity, although methods for the functionalization of non-activated pyridines are also being developed. rsc.orgnih.gov

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)

Cycloaddition reactions provide a powerful and atom-economical method for constructing cyclic systems in a single step. The [2+2+2] cycloaddition, in particular, is an elegant strategy for assembling six-membered rings from three unsaturated components. rsc.org This reaction, often catalyzed by transition metals like rhodium, cobalt, or nickel, can be used to construct the pyridin-2(1H)-one ring itself. nih.gov

To synthesize a 3-substituted pyridin-2(1H)-one, the reaction could involve the co-cyclization of two alkyne molecules with an isocyanate. For the specific synthesis of this compound, the reaction could theoretically proceed via the rhodium-catalyzed cycloaddition of a terminal alkyne (e.g., acetylene), an internal alkyne, and 2,4-dimethylphenyl isocyanate. The regioselectivity of the addition would be crucial in determining the final substitution pattern of the pyridinone ring. nih.gov Alternatively, a nitrile can be used in place of an isocyanate, which would lead to a pyridine that could then be converted to the corresponding pyridinone. rsc.org

While less common for the primary synthesis of the pyridinone ring, [2+2] cycloadditions are also significant photochemical reactions for modifying existing heterocycles or creating complex polycyclic structures containing a cyclobutane (B1203170) ring. acs.orgrsc.org

Table 2: Conceptual [2+2+2] Cycloaddition for Pyridinone Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product Core |

|---|---|---|---|---|

| Alkyne | Alkyne | Isocyanate | Rhodium Complex | Pyridin-2(1H)-one |

| Acetylene | Propyne | 2,4-Dimethylphenyl isocyanate | [RhCl(PPh₃)₃] | This compound (regioisomer mixture possible) |

Other Cyclization and Annulation Methods

Beyond transition metal-catalyzed cycloadditions, a range of other cyclization and annulation strategies are employed to synthesize the pyridin-2(1H)-one core. These methods often rely on the condensation of acyclic precursors.

Annulation of Pyridine Derivatives with Electrophiles

Annulation reactions involve the construction of a new ring onto an existing one. While often used to create fused heterocyclic systems, certain annulation strategies can lead to pyridinone structures. beilstein-journals.org One approach involves the functionalization of pyridinium (B92312) salts. rsc.orgresearchgate.net Pyridinium salts are highly electrophilic and can react with various nucleophiles. researchgate.net A self-[3+2] annulation reaction of pyridinium salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones, demonstrating a novel pathway starting from a simple pyridine derivative. rsc.org

Another strategy involves the electrophilic aromatic substitution of pre-functionalized pyridine derivatives. rsc.org For example, a suitably substituted pyridine N-oxide can undergo nitration, and subsequent chemical transformations can be used to build the rest of the pyridinone ring. However, these methods are often multi-step and less direct for synthesizing a specific isomer like this compound compared to convergent multicomponent reactions.

Reactions Involving Active Methylene Compounds (e.g., Malononitrile, Dimethyl Malonate)

One of the most classic and versatile methods for synthesizing pyridin-2(1H)-ones is through multicomponent reactions involving active methylene compounds. nih.gov These reactions typically involve the condensation of an aldehyde, an active methylene compound (such as malononitrile, cyanoacetamide, or a malonate ester), and a third component, often in the presence of a base catalyst like piperidine (B6355638) or an acid catalyst. nih.govijpsonline.com

For the synthesis of this compound, a viable pathway would be a three-component reaction of 2,4-dimethylbenzaldehyde, an active methylene compound like 2-cyanoacetamide, and a ketone or enamine derivative. nih.gov The general mechanism proceeds through initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization (often via tautomerization and/or elimination) to furnish the highly substituted pyridin-2(1H)-one ring. The use of malononitrile often yields a 3-cyano-pyridinone, which can be a versatile handle for further functionalization. ijpsonline.com

Table 3: Multicomponent Synthesis of Pyridin-2(1H)-one Derivatives

| Aldehyde | Active Methylene Compound | Third Component | Catalyst | Product Type |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Pyrano[3,2-c]pyridones nih.gov |

| Aromatic Aldehydes | Phenyl Acetamides | Substituted Acetophenones | Sodium Hydride | 3,4,6-Triaryl-2(1H)-pyridones nih.gov |

| Acetylacetone | Malononitrile | N/A | Piperidine | 3-Cyano-4,6-dimethylpyridine-2(1H)-one ijpsonline.com |

| Aryl Ketone Anilides | Diethyl Malonate | N/A | N/A | 4-Hydroxy-pyrano[3,2-c]-pyridin-diones researchgate.net |

Transformation of Conjugated Ynones into Pyridin-2(1H)-imines

A novel and operationally simple one-pot method has been developed for the synthesis of pyridin-2(1H)-imines, which are direct precursors to pyridin-2(1H)-ones via hydrolysis. This strategy is based on the transformation of conjugated ynones. acs.orgacs.org The reaction proceeds as a cascade involving a mixture of a 2-aminopyridine (B139424), a terminal ynone, and a sulfonyl azide. acs.org

The proposed mechanism begins with a Michael addition of the 2-aminopyridine to the conjugated ynone. This is followed by an intramolecular cyclization to form an intermediate which then reacts with the sulfonyl azide, leading to the desired pyridin-2(1H)-imine with the loss of a diazo compound. acs.org This methodology provides a flexible and efficient route to the pyridin-2(1H)-imine skeleton, which can be readily converted to the target pyridin-2(1H)-one. acs.orgacs.org

Hoffmann Reaction and Hydrolysis of Oxazolo[5,4-b]pyridin-2(1H)-ones

The Hoffmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com The reaction proceeds through an isocyanate intermediate formed by treating the amide with bromine and a base. wikipedia.orgyoutube.com While the Hoffmann reaction itself is a general method for amine synthesis, its application in this context is more indirect, often involving the synthesis of precursors.

A more direct and relevant pathway to key intermediates for 3-arylpyridin-2(1H)-ones is the hydrolysis of fused heterocyclic systems. Specifically, the alkaline hydrolysis of 7-aryloxazolo[5,4-b]pyridines has been shown to be an effective method for producing 3-aminopyridin-2(1H)-one derivatives in good yields. nih.gov These oxazolo[5,4-b]pyridin-2(1H)-one scaffolds are recognized as important structures in medicinal chemistry, serving as precursors to non-opioid analgesics and anti-inflammatory agents. nih.gov The hydrolysis effectively opens the oxazole (B20620) ring to reveal the desired 3-aminopyridin-2(1H)-one core structure. nih.gov

| Precursor | Product | Conditions | Yield |

| 7-Aryloxazolo[5,4-b]pyridines | 3-Aminopyridin-2(1H)-one derivatives | Alkaline Hydrolysis | Good |

| 3-Aminopyridin-2(1H)-ones | Oxazolo[5,4-b]pyridine (B1602731) derivatives | Acylation with cyclic anhydrides (e.g., succinic anhydride (B1165640) in DMF, 80°C, 4h) | 78% |

Specific Synthetic Routes for 3-Arylpyridin-2(1H)-one Derivatives

The introduction of an aryl group at the C3-position of the pyridin-2(1H)-one ring requires specific synthetic strategies to ensure regioselectivity and good yields.

Development of 3-Amino-4-arylpyridin-2(1H)-one Derivatives from Azlactones and Enamines

A notable method for the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives involves the reaction of azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) with enamines of ethyl acetoacetate. nih.govosi.lv This reaction initially yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. These intermediates are then cyclized by heating with phosphorus oxychloride to form esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids. The final step is an alkaline hydrolysis of these oxazolo[5,4-b]pyridine derivatives, which furnishes the target 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.govosi.lv This multi-step process provides a versatile route to a range of substituted pyridinones.

| Azlactone Substituent (Aryl group) | Enamine | Final Product |

| Phenyl | Ethyl 3-aminobut-2-enoate | 3-Amino-4-phenylpyridin-2(1H)-one derivative |

| 4-Methylphenyl | Ethyl 3-aminobut-2-enoate | 3-Amino-4-(4-methylphenyl)pyridin-2(1H)-one derivative |

| 4-Methoxyphenyl | Ethyl 3-aminobut-2-enoate | 3-Amino-4-(4-methoxyphenyl)pyridin-2(1H)-one derivative |

| 4-Chlorophenyl | Ethyl 3-aminobut-2-enoate | 3-Amino-4-(4-chlorophenyl)pyridin-2(1H)-one derivative |

Regioselective Synthesis of 3-Aryl-2-Pyridones

Achieving regioselectivity in the arylation of pyridones is crucial for synthesizing specific isomers like 3-aryl-2-pyridones. A transition-metal-free, one-step method has been developed for the regioselective synthesis of 3-(2-hydroxyaryl)pyridines. nih.govfigshare.com This reaction involves treating pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) in acetonitrile (B52724) at room temperature. nih.gov The reaction proceeds through the formation of aryne intermediates. researchgate.net While this method directly produces 3-arylpyridines, subsequent oxidation or other transformations would be necessary to obtain the corresponding 2-pyridone. Another approach involves the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates, leading to polysubstituted pyridines which could serve as precursors. rsc.org

| Pyridine N-oxide | Silylaryl triflate | Product | Yield |

| Pyridine N-oxide | o-(Trimethylsilyl)phenyl triflate | 3-(2-Hydroxyphenyl)pyridine | Good |

| Substituted Pyridine N-oxides | Substituted silylaryl triflates | Substituted 3-(2-Hydroxyaryl)pyridines | Good |

| 2-Substituted quinoline (B57606) N-oxides | o-(Trimethylsilyl)phenyl triflate | 3-Aryl-2-substituted quinolines | Moderate to Good |

N-Alkylation Strategies for Pyridin-2(1H)-ones

N-alkylation is a common modification of the pyridin-2(1H)-one scaffold. A variety of strategies exist to achieve this transformation. One efficient method is the specific N-alkylation of 2-hydroxypyridines with organohalides under catalyst- and base-free conditions, which proceeds with greater than 99% N-selectivity. acs.org Another approach is the solid-phase synthesis of N-alkylated 2-pyridones, which starts from 2-halopyridines linked to a Wang resin. nih.gov These are then reacted with various alkyl halides, followed by cleavage from the resin to yield the N-alkylated products. nih.gov Furthermore, N-vinylation can be achieved through the reaction of ketones with 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride, producing 1-(1-arylvinyl)pyridin-2(1H)-ones. chemrxiv.orgchemrxiv.org

| Method | Substrates | Reagents/Conditions | Selectivity/Scope |

| Catalyst- and Base-Free | 2-Hydroxypyridines, Organohalides | Heat, no catalyst or base | >99% N-selectivity, broad scope |

| Solid-Phase Synthesis | 2-Halopyridines on Wang resin, Alkyl halides | Solid-phase, followed by cleavage | Suitable for combinatorial synthesis |

| N-Vinylation | Ketones, 2-Fluoropyridine | Trifluoromethanesulfonic anhydride, then base | Good for electron-donating or -withdrawing groups on the aryl ring |

Green Chemistry Approaches to Pyridin-2(1H)-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact.

Infrared Irradiation Promoted Reactions

An environmentally friendly approach for the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives utilizes infrared irradiation as an energy source. scielo.org.mx This method starts from corresponding 4H-pyrans and proceeds in two stages. The first stage is a rearrangement to form 1,2,3,4-tetrahydropyridin-2-one derivatives, promoted by a catalytic amount of sulfuric acid. The second stage is an oxidative step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the final 2-pyridone products in good yields. scielo.org.mx This process is advantageous due to its mild reaction conditions and the use of IR irradiation as a green energy source. scielo.org.mx

| Aldehyde Substituent (Aryl group) | Catalyst/Reagents | Product | Yield |

| 4-Chlorobenzaldehyde | H₂SO₄ (cat.), DDQ | 4-(4-Chlorophenyl)-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone | Good |

| 4-Methylbenzaldehyde | H₂SO₄ (cat.), DDQ | 4-(4-Methylphenyl)-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone | Good |

| 4-Methoxybenzaldehyde | H₂SO₄ (cat.), DDQ | 4-(4-Methoxyphenyl)-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone | Good |

| 2,4-Dichlorobenzaldehyde | H₂SO₄ (cat.), DDQ | 4-(2,4-Dichlorophenyl)-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone | Good |

Spectroscopic and Structural Characterization of Pyridin 2 1h One Systems

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry each provide unique pieces of information that, when combined, allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

For a related compound, 1-(4-methylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , the following ¹H NMR chemical shifts were observed in Chloroform-d:

A singlet at 14.94 ppm, corresponding to the acidic proton of the carboxylic acid (COOH). mdpi.com

A multiplet between 7.47-7.68 ppm for three protons on the phenyl ring. mdpi.com

A multiplet between 7.14-7.24 ppm for two protons on the phenyl ring. mdpi.com

A singlet at 6.38 ppm for the proton at position 5 of the pyridone ring. mdpi.com

A singlet at 2.77 ppm for the methyl group at position 4 of the pyridone ring. mdpi.com

A singlet at 2.09 ppm for the methyl group at position 6 of the pyridone ring. mdpi.com

The ¹³C NMR spectrum for this related compound showed characteristic signals at: 166.26, 166.07, 161.62, 149.27, 137.12, 130.27, 129.85, 127.12, 114.35, 113.12, 23.63, and 21.55 ppm. mdpi.com

In the case of 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one , one would expect to see distinct signals for the protons on the pyridinone ring and the dimethylphenyl group. The two methyl groups on the phenyl ring would appear as sharp singlets in the upfield region of the ¹H NMR spectrum. The aromatic protons would show complex splitting patterns due to their coupling with each other. The NH proton of the pyridinone ring typically appears as a broad singlet at a downfield chemical shift.

Table 1: Expected ¹H NMR Data for this compound Data is illustrative and based on general principles and related structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Pyridinone) | ~10-12 | Broad Singlet |

| Pyridinone-H | ~6.0-8.0 | Multiplets |

| Aromatic-H (Dimethylphenyl) | ~7.0-7.5 | Multiplets |

| CH₃ (Phenyl) | ~2.2-2.5 | Singlets |

Table 2: Expected ¹³C NMR Data for this compound Data is illustrative and based on general principles and related structures.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Pyridinone) | ~160-165 |

| Aromatic/Pyridinone Carbons | ~110-150 |

| CH₃ Carbons | ~20-25 |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , key vibrational bands would be expected. The C=O stretching vibration of the pyridinone ring typically appears as a strong absorption in the range of 1640-1680 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

For the related thorium nitrato complex of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridine, nitrate (B79036) ligand absorptions were observed at 1511, 1269, and 1030 cm⁻¹. nih.gov

Table 3: Expected FT-IR Data for this compound Data is illustrative and based on general principles and related structures.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch | 1640-1680 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in This compound , typically exhibit strong absorptions in the UV-Vis region. The π → π* transitions of the aromatic and pyridinone rings are expected to result in one or more strong absorption bands, likely in the 250-350 nm range. The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

High-Resolution Mass Spectrometry (HRMS, ESI/LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. For This compound (C₁₃H₁₃NO), the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally measured value to confirm the molecular formula.

For example, the HRMS (ESI) data for 1-(4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl)pyridin-2(1H)-one showed a calculated [M+H]⁺ of 254.1288 and a found value of 254.1292. nih.gov Similarly, for 1-(4-(hydrazonomethyl)phenyl)pyridin-2(1H)-one, the calculated [M+H]⁺ was 214.0975 and the found value was 214.0972. nih.gov

Solid-State Structural Elucidation Methods

X-ray Crystallography and Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of This compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

In the solid state, pyridin-2(1H)-one derivatives often form hydrogen-bonded dimers through the N-H and C=O groups of the pyridone ring. researchgate.net The analysis of a crystal structure would reveal the planarity of the rings and the dihedral angle between the pyridinone ring and the dimethylphenyl substituent.

For instance, the crystal structure of a related dihydropyridine (B1217469) derivative was determined to be in the monoclinic crystal system with the P21/n1 space group. ekb.eg Such analysis for the title compound would provide unambiguous confirmation of its molecular structure and conformation.

Table 4: Illustrative Crystallographic Data Parameters This table shows the type of data obtained from an X-ray diffraction experiment.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| R-factor | Indicator of the quality of the structural model |

| Hydrogen Bonding | Details of intermolecular H-bonds (donor-acceptor distances and angles) |

Structure-Spectra Correlation Studies

Correlation Analysis of Spectral Data with Linear Free Energy Relationship (LFER) Parameters

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a powerful tool for quantifying the effect of substituents on the reactivity and physical properties of aromatic compounds. wikipedia.orglibretexts.org This approach can be extended to correlate spectroscopic data (e.g., NMR chemical shifts, IR stretching frequencies, UV-Vis absorption maxima) with Hammett substituent constants (σ), offering insights into the transmission of electronic effects within a molecular framework. science.govscispace.com

The Hammett equation is expressed as:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

For spectroscopic correlations, this is adapted to:

Spectroscopic Parameter (e.g., δ, ν, λ) = ρσ + constant

Here, ρ (rho) is the reaction/sensitivity constant, which measures the susceptibility of the spectroscopic property to substituent effects. wikipedia.org The sign and magnitude of ρ provide mechanistic information about how electronic effects are transmitted from the substituent to the spectroscopic probe.

For a series of 3-aryl-pyridin-2(1H)-ones with varying substituents on the 3-phenyl ring, LFER analysis can elucidate how electronic modifications influence the pyridinone core.

NMR Spectroscopy: The chemical shifts (δ) of protons and carbons, particularly those on the pyridinone ring (e.g., the N-H proton), are sensitive to the electron density around them. A plot of δ against the Hammett constant σ for a series of substituents would be expected to be linear. uark.edu For the N-H proton, electron-withdrawing groups on the 3-phenyl ring would decrease electron density at the N-H bond, leading to deshielding and a downfield shift (higher δ). This would result in a positive ρ value. uark.edu

IR Spectroscopy: The stretching frequency (ν) of the C=O and N-H bonds in the pyridinone ring is also dependent on the electronic environment. Electron-withdrawing substituents would increase the double bond character of the C=O bond through resonance, leading to a higher stretching frequency. A correlation of ν(C=O) with σ would likely yield a positive ρ value. rsc.org

UV-Vis Spectroscopy: The wavelength of maximum absorption (λ_max) corresponding to π→π* transitions is affected by substituents. Both electron-donating and electron-withdrawing groups can lead to a bathochromic (red) shift in λ_max by extending the conjugated system or by stabilizing the excited state relative to the ground state. chemrxiv.orgnih.gov The correlation with Hammett parameters can reveal the nature of the electronic transitions. science.gov

The following table presents hypothetical data illustrating how an LFER analysis might look for a series of 4'-substituted-3-phenyl-pyridin-2(1H)-ones, based on established principles of substituent effects.

| Substituent (X) on 3-Phenyl Ring | Hammett Constant (σ_p) | Hypothetical ¹H NMR Shift δ(N-H) (ppm) | Hypothetical IR Frequency ν(C=O) (cm⁻¹) | Hypothetical UV-Vis λ_max (nm) |

|---|---|---|---|---|

| -OCH₃ | -0.27 | 12.80 | 1655 | 335 |

| -CH₃ | -0.17 | 12.95 | 1658 | 332 |

| -H | 0.00 | 13.10 | 1662 | 328 |

| -Cl | +0.23 | 13.35 | 1667 | 334 |

| -CN | +0.66 | 13.70 | 1674 | 345 |

| -NO₂ | +0.78 | 13.85 | 1678 | 350 |

A positive slope (ρ > 0) in the plot of δ(N-H) or ν(C=O) versus σ would indicate that the property is sensitive to substituent effects and that electron-withdrawing groups cause an increase in these values, consistent with a reduction in electron density at the pyridinone core. uark.edunih.gov

Computational Chemistry and Theoretical Investigations of Pyridin 2 1h One Derivatives

Tautomerism Studies in Pyridin-2(1H)-one Systems

Theoretical Investigation of Lactam-Lactim Equilibrium

The tautomerism between the lactam (keto) and lactim (enol) forms of pyridin-2(1H)-one and its derivatives is a fundamental aspect of their chemistry, influencing their reactivity and biological function. nih.govuni-muenchen.de Computational studies, often employing density functional theory (DFT), have been instrumental in understanding this equilibrium. nih.govnih.gov

For the parent 2-pyridone, theoretical calculations at the BHandHLYP/6-311+G(d,p) level of theory have confirmed a slight prevalence of the lactim (2-hydroxypyridine) form in the gas phase. nih.gov However, this balance is delicate and can be readily shifted. nih.gov The energy barrier for the direct proton transfer between the two forms can be significant. For instance, in pyrimidin-2(1H)-one, a related heterocyclic system, the activation free energy for direct hydrogen transfer is calculated to be as high as 34.47 kcal/mol, highlighting the strained nature of the four-membered transition state. researchgate.net

The formation of dimers can also play a crucial role in the tautomeric equilibrium. uni-muenchen.deacs.org For example, 3-ethoxycarbonyl-2(1H)-pyridone exists as a lactim monomer, while its dimer favors the lactam form. uni-muenchen.de This dimerization can significantly impact the observed tautomeric ratio.

Influence of Substituent Effects on Tautomeric Equilibrium (e.g., Inductive, Resonance, Hydrogen Bonding)

Substituents on the pyridinone ring can profoundly influence the position of the lactam-lactim equilibrium through a combination of electronic and steric effects. nih.govsemanticscholar.org

Inductive and Resonance Effects: Electron-donating and electron-withdrawing groups can modulate the relative stabilities of the tautomers. nih.gov A computational study on substituted 2-pyridones revealed that the position of the tautomeric equilibrium can be controlled by inductive effects (from substituents like Cl and F) and a combination of inductive and resonance effects (from groups like NH2 and NO2). nih.gov In a series of 1-benzamidoisoquinoline derivatives, a clear correlation was observed between the Hammett substituent constant and the population of the amide and enamine tautomers, demonstrating that the equilibrium can be precisely tuned by the electronic nature of the substituent. mdpi.com

Hydrogen Bonding: Intramolecular hydrogen bonding can be a powerful factor in stabilizing one tautomer over the other. uni-muenchen.denih.gov For instance, in 3-carboxy substituted 2(1H)-pyridones, the formation of an intramolecular hydrogen bond involving the ester carbonyl group stabilizes the lactim monomer. uni-muenchen.de Similarly, the nitro group (NO2) can influence the equilibrium through hydrogen bonding. nih.gov

The effect of substituents on the acidity of the O-H or N-H bond is a key determinant of the equilibrium position. semanticscholar.org The electronic character of the substituent, whether it is electron-donating or electron-withdrawing, directly impacts the proton-donating ability of the molecule, thereby shifting the equilibrium.

Solvent Effects on Tautomerism and Equilibrium Position

The surrounding solvent environment plays a critical role in determining the predominant tautomeric form of pyridin-2(1H)-one derivatives. nih.govnih.govresearchgate.net The polarity of the solvent is a particularly influential factor. nih.gov

In general, an increase in medium polarity tends to favor the more polar lactam form. nih.govnih.gov This is because polar solvents can better solvate and stabilize the greater dipole moment of the lactam tautomer. nih.gov Theoretical studies using implicit solvation models, such as the Polarizable Continuum Model (PCM), have confirmed this trend. researchgate.netacs.org

For instance, in the case of 2-pyridone, the lactam-lactim equilibrium shifts towards the lactam form in polar solvents like water. nih.gov This has been experimentally and computationally verified. nih.gov The use of protic polar solvents can also significantly reduce the energy barrier for tautomerization by facilitating proton transfer. researchgate.net Theoretical studies on pyrimidin-2(1H)-one have shown that water molecules can act as a catalyst, participating in the proton transfer and lowering the activation energy. researchgate.netresearchgate.net

In contrast, in nonpolar solvents, the less polar lactim form or dimeric structures may be favored. nih.govuni-muenchen.de The monomer/dimer equilibrium of 2-pyridone itself is dependent on solvent polarity, with monomers predominating in polar solvents and dimers in non-polar solvents. nih.gov

Aromaticity Analysis and Tautomerization Energy Decomposition

The concept of aromaticity is intrinsically linked to the tautomeric equilibrium of pyridin-2(1H)-one systems. nih.govrsc.orgrsc.org The tautomerization process involves a change in the electronic structure of the ring, which in turn affects its aromatic character.

Computational methods provide valuable tools to quantify the aromaticity of the different tautomers. nih.govmdpi.com Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and electron density of delocalized bonds (EDDB) are commonly used to assess the degree of aromaticity. nih.gov

Studies on 2-pyridone have shown that it retains a significant portion of the aromatic resonance energy of pyridine (B92270), estimated to be around 25 kcal/mol. rsc.orgrsc.org Tautomerization of 4-pyridone to its lactim form results in a greater gain in aromaticity compared to the 2-pyridone system. nih.gov

Energy decomposition analysis can further elucidate the driving forces behind the tautomeric preference. nih.gov For 2-pyridone, the lactim form is favored by orbital and electrostatic interactions but disfavored by Pauli repulsion. nih.gov In contrast, the tautomerization of 4-pyridone is driven by the relief of Pauli repulsion. nih.gov This detailed analysis provides a deeper understanding of the energetic factors governing the equilibrium.

Computational Analysis of Photooxidation and Tautomerism in Azo Derivatives

While specific studies on the photooxidation of 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one are not prevalent, computational analysis of related azo dyes provides insights into the interplay of tautomerism and photochemical processes. The tautomeric state of azo dyes, which can exist in either azo or hydrazone forms, significantly influences their color and stability. mdpi.comresearchgate.net

Computational methods, such as DFT, are employed to investigate the tautomeric equilibrium of azo dyes and predict their electronic spectra. mdpi.comresearchgate.net The accuracy of these predictions can be sensitive to the chosen functional. mdpi.com For instance, while some functionals may correctly predict the major tautomer, others might fail to capture the correct equilibrium position. mdpi.com

The solvent environment also plays a crucial role in the tautomerism of azo dyes, although the effect can be limited in cases where strong intramolecular hydrogen bonding exists. mdpi.com Computational studies can model the solvent effect to provide a more accurate picture of the tautomeric behavior in solution. researchgate.net

Furthermore, computational analysis can be used to explore the potential of engineering microorganisms like Pseudomonas putida to utilize azo dyes as a feedstock for the biosynthesis of valuable chemicals. nih.govnih.gov By identifying metabolic interventions, it is possible to optimize the production of desired compounds from these environmental pollutants. nih.gov

Molecular Modeling and Dynamics

Molecular modeling techniques, particularly molecular docking, are powerful tools for investigating the potential interactions of pyridin-2(1H)-one derivatives with biological targets. nih.govnih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to the active site of a protein, providing insights into the binding mode and affinity. researchgate.netrsc.org This information is crucial for structure-based drug design and understanding the mechanism of action of potential therapeutic agents.

For pyridin-2(1H)-one derivatives, docking studies have been employed to explore their potential as inhibitors of various enzymes. For example, derivatives have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. nih.govnih.gov

The accuracy of docking protocols is often validated by redocking a co-crystallized ligand into the protein's active site and comparing the root-mean-square deviation (RMSD) between the docked and experimental poses. nih.gov A low RMSD value affirms the reliability of the docking parameters. nih.gov

The results from molecular docking can guide the synthesis of new derivatives with improved potency and selectivity. nih.govnih.gov For instance, pharmacophore models built from docking results can reveal the structural features essential for biological activity. nih.gov

Prediction of Binding Energies and Inhibition Constants (Kᵢ values)

Computational methods are frequently employed to predict the binding affinity between a ligand, such as a pyridin-2(1H)-one derivative, and its target enzyme or receptor. This is often expressed as binding energy or inhibition constant (Kᵢ). Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate binding free energies from molecular dynamics simulation trajectories. nih.gov These calculations can unravel the energetic contributions of different interaction types, such as van der Waals and electrostatic interactions, which dominate the binding. nih.gov

For instance, in studies of various enzyme inhibitors, binding free energy calculations have successfully differentiated between active and inactive compounds, corroborating experimental findings. nih.gov Unsupervised learning approaches, using models trained on unlabelled protein-ligand complexes, are also emerging as a powerful way to predict binding energies without the need for extensive experimental affinity data. openreview.netarxiv.org These methods can model the forces and torques between protein and ligand atoms to estimate binding affinity. arxiv.org

In the context of designing new inhibitors, these predictive models are crucial. For example, in the development of Janus kinase (JAK1) inhibitors, designed compounds with high predicted activity values (pIC₅₀) were identified through computational analysis before synthesis. nih.gov Similarly, the binding affinity for newly suggested antimalarial 4-pyridone derivatives has been estimated using docking scores, which serve as a proxy for binding energy. nih.gov

Elucidation of Ligand-Enzyme Conformations and Interaction Modes

Understanding how a ligand binds within the active site of a protein is fundamental to structure-based drug design. Molecular docking is a primary computational technique used to predict the preferred orientation and conformation of a ligand when bound to its receptor. nih.govnih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-enzyme complex. nih.govnih.govyoutube.com

For example, docking studies on 5-(benzyloxy)pyridin-2(1H)-one derivatives revealed their binding model with the c-Met kinase. nih.gov In another study, the docking of 2-pyridone derivatives into the active site of the SARS-CoV-2 main protease was used to predict their binding modes. nih.gov These studies can identify key amino acid residues that are critical for binding. nih.gov The conformation of the ligand in the binding site is also crucial; studies on some inhibitors have shown that while they may exist as a mixture of conformers in solution, only one specific conformation is biologically active within the enzyme's binding site. mdpi.com

Computational analyses have revealed that for some pyridinone derivatives, hydrophobic interactions with protein subunits and aromatic ring stacking are important for increasing binding affinity. nih.gov For dual inhibitors of MDM2 and MDMX, analysis showed that functional groups could mimic the spatial orientation of key p53 residues, explaining their mechanism of action. nih.gov

Covalent Docking Methodologies

In cases where inhibitors form a covalent bond with their target protein, specialized covalent docking methods are employed. These techniques are designed to model the formation of a chemical bond between the ligand and a specific reactive residue, such as a cysteine or serine, in the enzyme's active site. nih.gov

A computational study on 2-pyridone derivatives as potential inhibitors of the SARS-CoV-2 main protease utilized the CovDock module of the Schrödinger software suite. nih.gov In this approach, the reactive residue (Cys145) in the receptor was selected, and the software evaluated possible reaction types, such as a Michael addition. nih.gov The feasibility of covalent bond formation was verified, and the resulting covalently docked complexes were ranked based on their docking scores. nih.gov The stability of these covalent complexes was further assessed using molecular dynamics simulations, which suggested that the stable, covalently bound compounds could serve as promising lead candidates against the virus. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand system, offering insights that are not available from static docking poses. youtube.com By simulating the movements of atoms over time, MD can be used to assess the stability of a ligand in the binding pocket, analyze conformational changes in both the ligand and the protein, and study the persistence of key interactions. nih.govnih.govyoutube.com

MD simulations are frequently performed on top-ranked protein-inhibitor complexes identified through molecular docking. nih.gov For example, 100-nanosecond simulations of 2-pyridone derivatives complexed with the SARS-CoV-2 main protease demonstrated that covalently docked inhibitors remained stable, affirming their potential. nih.gov Similarly, MD simulations of pyridin-2-one derivatives as mIDH1 inhibitors were used to analyze parameters like the radius of gyration (Rg) and solvent-accessible surface area (SASA) to confirm stable binding. mdpi.com

These simulations can reveal the formation of stable hydrogen bonds with key active-site residues and persistent hydrophobic interactions that anchor the ligand. youtube.com They also allow for the study of water-mediated interactions, which can play a crucial role in ligand binding. nih.gov The flexibility of linkers in certain pyridine derivatives and the resulting conformational behavior have also been successfully studied using MD, confirming their interaction modes with the enzymatic active site. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

QSAR and QSPR are statistical methods that aim to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.com These models are powerful predictive tools in drug discovery.

Development and Validation of QSAR Models (e.g., using MLR, FA-MLR, PCRA, Monte Carlo, Y-randomization)

The development of a robust QSAR model is a multi-step process that involves selecting a dataset of compounds, calculating molecular descriptors, building a mathematical model, and rigorously validating it. nih.govresearchgate.net For pyridinone and related heterocyclic derivatives, various techniques have been successfully applied.

Multiple Linear Regression (MLR) is a common method used to build linear QSAR models. nih.govresearchgate.netnih.gov Studies on pyridinone and pyrimidine (B1678525) derivatives have used MLR to correlate molecular descriptors with activities such as anti-HIV, antimalarial, or anticancer effects. nih.govresearchgate.netnih.gov To select the most relevant descriptors for the model, methods like stepwise-MLR and genetic algorithms (GA-MLR) are often used. researchgate.netmdpi.com

The Monte Carlo method is another powerful technique used for QSAR modeling. mdpi.comresearchgate.netrsc.org This approach has been applied to model the activity of diverse sets of compounds, including pyridinium (B92312) and NS5A inhibitors, often using descriptors derived directly from the SMILES notation of the molecules. mdpi.comresearchgate.netchemrxiv.org

Validation is a critical step to ensure that a QSAR model is statistically sound and has predictive power, rather than being the result of a chance correlation. nih.govsemanticscholar.orguniroma1.it Validation is performed both internally (using the training set) and externally (using an independent test set). nih.govresearchgate.net Key statistical parameters used for validation include the coefficient of determination (R²), the leave-one-out cross-validated R² (Q²), and the R² for the external test set (R²pred). nih.govmdpi.com A widely accepted validation technique is Y-randomization, where the biological activity data is randomly shuffled multiple times to generate new QSAR models. uni-bayreuth.denih.gov If the original model's statistics are significantly better than those of the randomized models, it confirms the robustness and reliability of the developed QSAR model. researchgate.netresearchgate.netnih.gov

Table 1: Examples of Statistical Parameters from QSAR Models for Pyridinone and Related Derivatives

| Inhibitor/Compound Class | Target | QSAR Method | R² | Q² | Reference |

|---|---|---|---|---|---|

| Pyridin-2-one Derivatives | mIDH1 | CoMFA | 0.980 | 0.765 | mdpi.com |

| Pyridin-2-one Derivatives | mIDH1 | CoMSIA | 0.997 | 0.770 | mdpi.com |

| 4-Pyridone Derivatives | P. falciparum | MLR | 0.86 | 0.92 | nih.gov |

| NS5A Inhibitors | Hepatitis C Virus | Monte Carlo | 0.991 (validation set) | 0.943 | mdpi.com |

| Furopyrimidine/Thienopyrimidine | VEGFR-2 | MLR | 0.889 | - | nih.gov |

Utilization of Theoretical Molecular Descriptors in Predictive Models

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. protoqsar.com These descriptors are the independent variables in a QSAR model and are crucial for translating chemical structure into a format that can be used in statistical analysis. protoqsar.comhufocw.org Thousands of descriptors can be calculated for a single molecule using various software programs. protoqsar.comresearchgate.net

These descriptors can be categorized into several classes:

0D-Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D-Descriptors: Based on lists of molecular fragments, such as functional groups. hufocw.org

2D-Descriptors (Topological): Derived from the 2D graph representation of a molecule, they describe aspects like molecular connectivity, size, and shape (e.g., Kappa indices, electro-topological state indices). nih.govhufocw.org

3D-Descriptors (Geometrical): Based on the 3D coordinates of the atoms, they describe properties like solvent-accessible surface area and moments of inertia. hufocw.org

Electronic Descriptors: Describe electron distribution, such as partial atomic charges and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govhufocw.org

Hybrid Descriptors: Combine different types of information, such as the charged partial surface area (CPSA) descriptors. hufocw.org

In QSAR studies of pyridinone and related compounds, a combination of these descriptor types is often used. For example, a QSAR model for antimalarial 4-pyridones used electronic potential, dipole moment, partition coefficient (logP), and molar refractivity to explain the activity. nih.gov Other studies have utilized topological descriptors and frontier electron densities to predict activity. nih.gov The selection of the most relevant descriptors is a key part of building a predictive and mechanistically interpretable QSAR model. nih.gov

Reaction Mechanisms and Pathways of Pyridin 2 1h One Transformations

Mechanistic Elucidation of Synthetic Routes

The construction of the pyridin-2(1H)-one scaffold can be achieved through several powerful synthetic methodologies, each with its own distinct mechanistic pathway. The Vilsmeier-Haack reaction, cyclization reactions, and tandem processes represent some of the most important approaches, with catalysts and reaction conditions playing a pivotal role in dictating the outcome.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and has been ingeniously adapted for the synthesis of highly substituted pyridin-2(1H)-ones. nih.govorganic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). organic-chemistry.orgijpcbs.comwikipedia.orgresearchgate.net

A plausible mechanism for the formation of pyridin-2(1H)-ones from suitable precursors, such as 1-acetyl,1-carbamoyl cyclopropanes, involves a sequence of key steps:

Ring-Opening: The reaction is initiated by the ring-opening of the cyclopropane (B1198618) precursor, a process facilitated by the Vilsmeier reagent, to form an enolate intermediate. acs.org

Haloformylation: The enolate intermediate, activated by the adjacent functionality, undergoes sequential Vilsmeier-Haack reactions. This involves the haloformylation of an active methyl or methylene (B1212753) group, leading to the formation of key reactive intermediates. nih.govacs.org

Intramolecular Nucleophilic Cyclization: The final step is an intramolecular nucleophilic cyclization, where a nitrogen atom attacks an electrophilic carbon center within the intermediate, leading to the formation of the six-membered pyridone ring. nih.govacs.org Subsequent hydrolysis during workup yields the final pyridin-2(1H)-one product. wikipedia.org

This mechanistic pathway highlights the dual role of the Vilsmeier reagent as both a ring-opening and a formylating agent, enabling a one-pot synthesis of complex pyridone structures from readily available starting materials. nih.govacs.org

Cyclization reactions are fundamental to the synthesis of the pyridin-2(1H)-one ring system. These reactions often proceed through key intermediates that dictate the final structure of the product.

Enamine Cyclization: A prominent pathway involves the formation and subsequent cyclization of enamine intermediates. nih.govorganic-chemistry.org For instance, in a rhodium(III)-catalyzed reaction, the amidation of enamide C-H bonds with isocyanates can lead to the formation of enamine amides. nih.gov These intermediates can then undergo cyclodehydration, often at elevated temperatures, to furnish pyrimidin-4-ones, a related heterocyclic core. nih.gov The formation of enamines can also be achieved through various other methods, including transition-metal catalyzed reactions, and they serve as versatile precursors for the construction of nitrogen-containing heterocycles. organic-chemistry.org

Key intermediates in these cyclization pathways often include:

Iminium ions: These electrophilic species are highly reactive towards nucleophiles and can trigger cascade cyclizations. nih.gov

Enamines: As nucleophilic intermediates, they readily participate in intramolecular cyclization reactions. organic-chemistry.orgnih.gov

Blaise reaction intermediates: Generated in situ from a nitrile and a Reformatsky reagent, these intermediates can react with suitable electrophiles to initiate a tandem sequence leading to pyridones. nih.gov

The specific nature of the starting materials and the reaction conditions determine the precise structure of these intermediates and the subsequent cyclization pathway.

Tandem and domino reactions, also referred to as cascade reactions, are highly efficient synthetic strategies that involve the sequential formation of multiple chemical bonds in a single operation without the need to isolate intermediates or change reaction conditions. youtube.comyoutube.comwikipedia.orgscribd.com These processes offer significant advantages, including increased atom economy, reduced waste, and the rapid construction of complex molecular architectures from simple precursors. youtube.comyoutube.com

In the context of pyridin-2(1H)-one synthesis, a tandem reaction might involve:

An initial intermolecular reaction to form a key intermediate.

A subsequent intramolecular cyclization of this intermediate.

A final aromatization step to yield the stable pyridone ring.

An example is the one-pot synthesis of polysubstituted pyridines through the sequential reactions of a nitrile with a Reformatsky reagent and a 1,3-enyne. scilit.com This process involves the regio- and chemoselective addition of the in-situ generated Blaise reaction intermediate, followed by isomerization, cyclization, and aromatization in a cascade sequence. scilit.com Similarly, the synthesis of 2-pyridones from nitriles and propiolates via a tandem Blaise reaction has been reported. nih.gov

These reactions are characterized by the formation of highly reactive intermediates that spontaneously undergo the next transformation in the sequence, driven by the chemical functionality created in the preceding step. wikipedia.org

Catalysts and reaction conditions are paramount in controlling the outcome of pyridin-2(1H)-one synthesis, particularly in directing the chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs).

Catalysts:

Copper Catalysis: Copper catalysts are effective in various pyridone syntheses. For example, a copper-catalyzed cascade reaction involving Chichibabin-type cyclization, C(sp³)–C(sp³) bond cleavage, and aerobic oxidation has been developed for the synthesis of 3,5-diaryl-2-(1H)-pyridones. acs.org Copper iodide (CuI) has also been used to catalyze the coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides, showing remarkable chemoselectivity for N-arylation over O-arylation. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are widely used for C-H functionalization reactions to introduce substituents at specific positions on the pyridone ring. For instance, palladium/norbornene cooperative catalysis has been employed for the site-selective C4-arylation of 2-pyridones. acs.org The coordination between palladium and the nitrogen atom of the pyridone ring can also be exploited to achieve regioselective O-alkylation. rsc.org

Iron Catalysis: Simple and inexpensive iron salts can catalyze the 1,6-addition of Grignard reagents to 2-pyridone derivatives. nih.gov The active iron catalyst is thought to coordinate to the diene system within the pyridone ring, directing the nucleophilic attack. nih.gov

Other Catalysts: Other metals like cobalt and rhodium have also been utilized. Cobalt(III) catalysts can mediate the annulation of acrylamides with vinylene carbonate to produce pyridinones. organic-chemistry.org Rhodium(III) catalysts are effective in the amidation of C-H bonds with isocyanates. nih.gov Organocatalysts, such as L-proline, have also been employed in one-pot syntheses of 2-(1H)-pyridones. nih.gov

Reaction Conditions:

Temperature: Temperature can significantly influence the reaction pathway. In some Vilsmeier-Haack reactions for pyridone synthesis, different temperatures can lead to different products. acs.org

Solvents and Additives: The choice of solvent and the presence of additives can affect reaction rates and selectivities. For example, the addition of a dipolar aprotic cosolvent like DMF can promote ring-opening in iron-catalyzed reactions of 2-pyridones. nih.gov Micellar conditions have been shown to accelerate Vilsmeier-Haack reactions. rsc.org

The interplay between the catalyst, substrate, and reaction conditions allows for a high degree of control over the synthesis of specifically substituted pyridin-2(1H)-one derivatives.

| Catalyst System | Reaction Type | Selectivity Control | Reference |

|---|---|---|---|

| Copper | Cascade Cyclization/Oxidation | Formation of 3,5-diaryl-2-(1H)-pyridones | acs.org |

| Palladium/Norbornene | C-H Arylation | Site-selective C4-arylation | acs.org |

| Iron | 1,6-Addition of Grignard Reagents | Regioselective addition to the diene system | nih.gov |

| Cobalt(III) | Redox-Neutral Annulation | Synthesis of pyridinones from acrylamides | organic-chemistry.org |

| Rhodium(III) | C-H Amidation | Synthesis of enamine amides as precursors | nih.gov |

| L-proline | One-pot Multicomponent Reaction | Formation of 2-(1H)-pyridones | nih.gov |

Investigation of Tautomeric and Rearrangement Mechanisms

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their 2-hydroxypyridine (B17775) form. This equilibrium, along with potential rearrangement mechanisms, is fundamental to their reactivity and the dynamics of their formation.

The formation of the pyridone ring is often a dynamic process involving reversible ring-opening and ring-closure steps. researchgate.net The stability of the ring and the propensity for these dynamic transformations depend on the substituents and the reaction conditions.

In some synthetic routes, a heterocyclic precursor undergoes a ring-opening reaction to generate a reactive intermediate, which then cyclizes to form the pyridone ring. researchgate.netmdpi.com For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govacs.orgoxazine-1,8-diones can serve as precursors to polycyclic pyridones through ring-opening transformations. mdpi.commdpi.com These molecules contain a "hidden" aldehyde functionality that is revealed upon ring-opening, allowing for subsequent reactions with nucleophiles to construct new fused ring systems. mdpi.commdpi.com

The mechanism of these transformations can be influenced by factors such as pH and the presence of specific reagents. For instance, an ammonium (B1175870) salt fragment was found to be crucial for a particular ring-opening process, suggesting the involvement of acid-base catalysis. mdpi.com

Furthermore, theoretical and experimental studies have explored the photoinduced ring-opening of pyridone derivatives. acs.org These studies reveal that upon photoexcitation, the pyridone ring can undergo N-C(O) bond fission, leading to the formation of open-chain ketene (B1206846) intermediates. acs.org While these processes are often studied in the context of photochemistry, they provide insight into the fundamental reactivity and bond strengths within the pyridone heterocycle. The reverse process, electrocyclic ring-closure, is a key step in many concerted pathways to form six-membered rings. masterorganicchemistry.com

Understanding these ring-opening and ring-closure dynamics is essential for designing syntheses that either leverage or avoid these pathways to achieve the desired molecular target.

Proton Transfer Mechanisms in Catalytic Processes

Proton transfer is a fundamental step in many catalytic reactions involving pyridin-2(1H)-one and its derivatives. The tautomeric equilibrium between the pyridin-2(1H)-one and its 2-hydroxypyridine form is highly influenced by proton transfer, which can be facilitated by various catalytic species.

Theoretical studies using density functional theory (DFT) have shed light on the energetics of different proton transfer pathways for the parent 2-hydroxypyridine/2(1H)-pyridone system. organic-chemistry.org These studies have investigated intramolecular proton transfer, water-assisted intermolecular transfer, and double-proton transfer in dimers. organic-chemistry.org The activation energies for these processes are significantly influenced by the presence of hydrogen-bonded complexes. organic-chemistry.org For instance, the activation energy for intramolecular proton transfer is considerably higher than that for intermolecular transfer assisted by water or occurring within a dimer. organic-chemistry.org This highlights the crucial role of the reaction environment and the presence of proton-donating or -accepting species in facilitating the tautomerization.

In the context of electrocatalytic processes, surface proton transfer reactions are vital for the hydrogenation of pyridinium (B92312) species. researchgate.net For example, at platinum electrodes, pyridinium can be hydrogenated through a heterogeneous reaction with chemisorbed hydrogen, which is formed via one-electron surface proton transfer reactions. researchgate.net This indicates that the electrochemical generation of partially hydrogenated pyridines, which can act as catalytic species, is intrinsically linked to proton transfer events at the catalyst surface. researchgate.net

The efficiency of proton-coupled electron transfer (PCET) processes in molecular electrocatalysts, such as nickel complexes with pendant amines, is also highly dependent on the intramolecular proton transfer between the metal center and the ligand. youtube.com The mechanism can proceed sequentially, with either the electron or proton transferring first, or in a concerted manner. youtube.com The rate of these catalytic steps is influenced by the distance between the proton donor and acceptor sites. youtube.com

Table 1: Calculated Activation Energies for Proton Transfer in 2-Hydroxypyridine/2(1H)-Pyridone System

| Reaction Pathway | Activation Energy (kJ/mol) |

| Intramolecular proton transfer | 137.2 organic-chemistry.org |

| Water-assisted intermolecular transfer | 38.7 organic-chemistry.org |

| Isomerization by double-proton transfer in the dimer | 2.6 organic-chemistry.org |

| Intermolecular proton transfer via Hy-Py complex | 17.3 organic-chemistry.org |

| Data sourced from a theoretical study using density functional theory at the B3LYP/6-31G(d) level. organic-chemistry.org |

Autoxidation as a Factor in Aromatization Processes

The synthesis of pyridin-2(1H)-ones often proceeds through the aromatization of their corresponding dihydropyridin-2(1H)-one precursors. Autoxidation, which is the spontaneous oxidation by atmospheric oxygen, can be a significant pathway for this transformation. This process is particularly relevant in the aromatization of Hantzsch 1,4-dihydropyridines, which are structural analogues of the precursors to substituted pyridines.

The aromatization of Hantzsch dihydropyridines can be achieved in high yields through autoxidation in the presence of p-toluenesulfonic acid in acetic acid at room temperature. researchgate.net A proposed mechanism for this acid-catalyzed autoxidation involves the formation of 1,4-dihydropyridin-4-yl-4-methylbenzenesulfonates as intermediates. researchgate.net In some cases, particularly with alkyl aldehydes bearing α-hydrogens, dealkylation products can also be formed through this autoxidation pathway. researchgate.net

The efficiency of autoxidation can be enhanced by the use of catalysts. For example, activated carbon can promote the oxidative aromatization of Hantzsch 1,4-dihydropyridines to their corresponding pyridines using molecular oxygen. organic-chemistry.org This method is environmentally friendly and avoids the need for metal oxides or other organic oxidizing agents. organic-chemistry.org Similarly, silica-supported cobalt catalysts have been shown to be effective for the oxidative aromatization of Hantzsch 1,4-dihydropyridines with molecular oxygen. researchgate.net

The aromatization of dihydropyridines is also a key metabolic pathway in biological systems, often catalyzed by cytochrome P-450 enzymes. nih.govnih.gov This enzymatic oxidation mimics the chemical aromatization processes and highlights the inherent susceptibility of the dihydropyridine (B1217469) ring to oxidation. nih.govnih.gov

While much of the research has focused on Hantzsch 1,4-dihydropyridines, the principles of autoxidation are applicable to the dihydropyridin-2(1H)-one precursors of compounds like 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one. The driving force for this aromatization is the formation of the stable aromatic pyridine (B92270) ring.

Table 2: Conditions for Aromatization of Hantzsch 1,4-Dihydropyridines via Autoxidation

| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| p-Toluenesulfonic acid | Acetic acid | Room Temperature | High | researchgate.net |

| Activated Carbon | Acetic acid or Xylene | 50-120 °C | Excellent | organic-chemistry.org |

| Silica supported cobalt catalyst | - | 90 °C | Good to Excellent | researchgate.net |

| None (air) | Solid state (microwave) | - | - | nih.gov |

Advanced Research Applications and Methodologies Involving Pyridin 2 1h One Scaffolds

Role in Chemical Design and Chemical Space Exploration

The inherent properties of the pyridin-2(1H)-one core make it a valuable starting point for designing novel molecules and exploring the vast potential of chemical space.

The pyridinone ring system is widely recognized as a "privileged structure" in medicinal chemistry and drug design. nih.govresearchgate.netnih.gov This designation is attributed to its capacity to bind to multiple biological targets with high affinity, serving as a versatile template for developing therapeutic agents. nih.gov The pyridinone scaffold is small, yet it features multiple sites for derivatization, including four hydrogen bond acceptors and one hydrogen bond donor. nih.gov This arrangement allows for the fine-tuning of a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen-bonding capacity, which can enhance interactions with biological targets and improve water solubility. nih.gov

The utility of this scaffold is demonstrated by its presence in a range of biologically active compounds, including cardiotonic agents like Milrinone and Amrinone. nih.gov Furthermore, pyridinone derivatives have been developed as potent inhibitors for various enzymes, such as HIV integrase and reverse transcriptase, underscoring the scaffold's broad therapeutic potential. nih.govnih.gov The tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety, a related fused pyridone system, has been identified as a privileged scaffold for developing potent and highly selective LIMK1/2 inhibitors. acs.org This widespread applicability confirms the pyridone core's status as a cornerstone in the design of new molecular entities for chemical biology and drug discovery. nih.gov

Table 1: Examples of Biologically Active Pyridinone-Containing Scaffolds

| Scaffold/Derivative | Biological Target/Application | Reference |

|---|---|---|

| 1-Hydroxypyrido[2,3-d]pyrimidin-2(1H)-one | HIV-1 Integrase Inhibition | nih.gov |

| 3-Iodo-4-phenoxypyridinone (IOPY) | HIV-1 Reverse Transcriptase Inhibition | nih.gov |

| Milrinone / Amrinone | Cardiotonic Agents | nih.gov |

| Tetrahydropyrazolo[3,4-c]pyridinone | LIMK1/2 Inhibition | acs.org |

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to explore vast areas of chemical space by creating large collections of structurally diverse small molecules. cam.ac.ukscispace.com Unlike traditional target-oriented synthesis, which focuses on creating a single molecule, DOS aims to generate molecular libraries with significant variations in their underlying scaffolds, stereochemistry, and functional groups. scispace.comrsc.org This approach is particularly valuable for identifying novel lead compounds for drug discovery, especially for challenging biological targets. nih.gov

The pyridone scaffold is an ideal starting point for DOS. Its versatile chemistry allows for the creation of extensive compound libraries from a common core. A notable example involved the solid-phase diversification of pyridone scaffolds to generate a library of 15,000 distinct compounds. nih.gov This library was instrumental in the discovery of a new class of inhibitors for the anti-apoptotic protein Bcl-2. nih.gov By systematically modifying the pyridone core, researchers can efficiently produce a wide range of molecules, increasing the probability of discovering compounds with desired biological activities. nih.gov This methodology represents a shift from generating chemical diversity for its own sake to producing libraries with diverse biological performance. rsc.org

Contributions to Synthetic Methodology Development

Research involving the pyridin-2(1H)-one core has not only yielded new molecules but has also driven the innovation of synthetic organic chemistry, leading to new tools and strategies for building complex heterocyclic systems.

The pursuit of novel pyridinone derivatives has spurred the development of new synthetic methodologies. For instance, a series of 1,6-diaryl pyridin-2(1H)-one analogs were synthesized using a combination of Chan-Lam and Suzuki coupling reactions, demonstrating an efficient route to diarylated heterocyclic systems. nih.gov Another innovative strategy was developed for the concise synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones, a class of pharmaceutically relevant heterocycles. rsc.org This method involves the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization, which provides excellent regioselectivity for the desired 2-oxo isomer. rsc.org Such methodologies expand the toolkit available to chemists for constructing nitrogen-containing bicyclic compounds, which are attractive templates for drug discovery. rsc.org

Efficiently incorporating a variety of functional groups onto the pyridone scaffold is crucial for modulating its biological and physical properties. Multicomponent reactions have proven to be a highly effective strategy for synthesizing 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), allowing for the construction of these heterocycles with high efficiency, often in the absence of solvents. nih.gov Solid-phase organic synthesis (SPOS) has also been successfully applied to the synthesis of 3,4-DHPo derivatives, enabling a combinatorial approach to generate libraries of related compounds. nih.gov Furthermore, the use of a versatile pyrrolidine (B122466) template derived from a stereocontrolled cycloaddition has allowed for differential protection and selective cyclization to form complex bridged bicyclic or tricyclic pyridone scaffolds, which can then be further diversified. nih.gov These strategies provide robust and flexible pathways for creating highly functionalized pyridone cores tailored for specific applications.

Photophysical Research and Material Science Applications

Beyond biology, the pyridine (B92270) ring system, including pyridone derivatives, exhibits valuable photophysical properties that make it a promising candidate for applications in material science and optoelectronics. Pyridine-based heterocycles are known to form the basis of fluorophores that are utilized in bioimaging, chemical sensing, and photonic devices. researchgate.net Their key characteristics include tunable emission wavelengths and high stability. researchgate.net